1-(4-Iodophenyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)adamantane is an organic compound that features an adamantane core substituted with an iodophenyl group at the 1-position. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The iodophenyl group introduces additional reactivity, making this compound useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Iodophenyl)adamantane can be synthesized through a multi-step process involving the iodination of phenyladamantane. One common method involves the following steps:
Bromination of Adamantane: Adamantane is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromoadamantane.
Formation of Phenyladamantane: 1-Bromoadamantane is then reacted with phenylmagnesium bromide (Grignard reagent) to form 1-phenyladamantane.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)adamantane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate. Solvents like tetrahydrofuran (THF) or toluene are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and thiophenyl derivatives of adamantane.
Coupling Reactions: Products include biaryl and alkyne-substituted adamantane derivatives.
Oxidation and Reduction: Products include hydroxylated and hydrogenated derivatives of the phenyl ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)adamantane depends on its application:
Comparison with Similar Compounds
1-(4-Iodophenyl)adamantane can be compared with other similar compounds such as:
1-Phenyladamantane: Lacks the iodine substituent, resulting in different reactivity and applications.
1-(4-Bromophenyl)adamantane: Similar structure but with a bromine atom, which is less reactive than iodine in substitution reactions.
1-(4-Chlorophenyl)adamantane: Contains a chlorine atom, offering different reactivity and stability compared to the iodine derivative.
Uniqueness
This compound is unique due to the presence of the iodine atom, which provides higher reactivity in substitution and coupling reactions compared to its bromine and chlorine counterparts. This makes it a valuable intermediate in organic synthesis and material science .
Properties
IUPAC Name |
1-(4-iodophenyl)adamantane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19I/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMVHLXCUOFVFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571921 |
Source
|
Record name | 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98611-00-8 |
Source
|
Record name | 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.